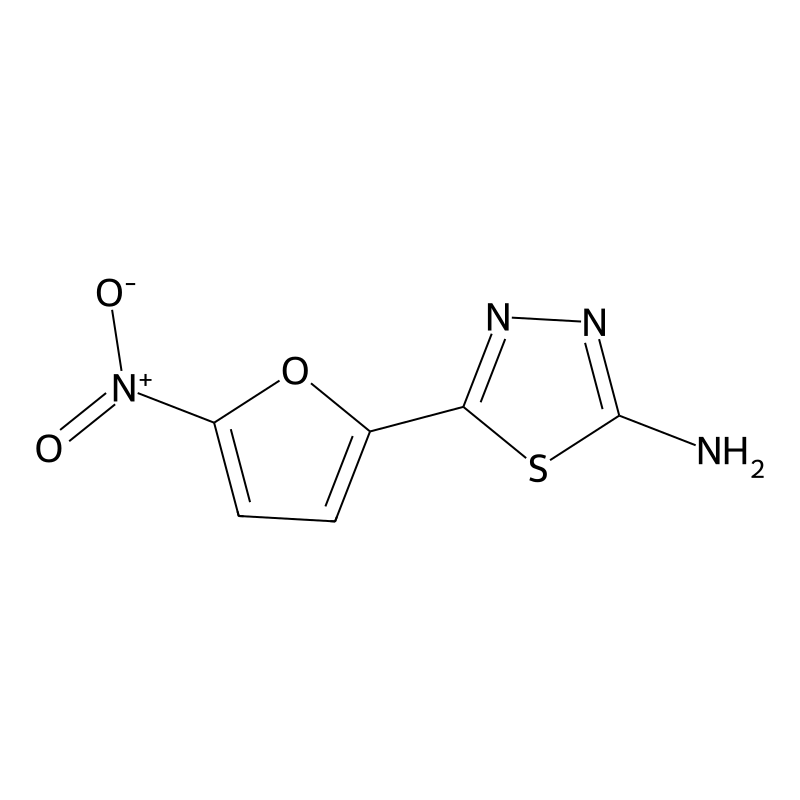

Triafur

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mode of Action in Plants

Triafur disrupts mitosis, a cell division process crucial for plant growth, by interfering with microtubule assembly. Microtubules are essential components of the mitotic spindle, a cellular structure responsible for separating chromosomes during cell division. Triafur binds to tubulin, the building block of microtubules, preventing them from forming properly. This disrupts cell division and ultimately leads to weed death. Source: Biochemical Journal, Mechanism of action of Trifluralin - A review:

Applications in Research

Triafur is a valuable tool for researchers in various scientific fields related to agriculture. Here are some specific examples:

- Herbicide efficacy studies: Researchers use Triafur to evaluate its effectiveness in controlling weeds under different environmental conditions and against various weed species. This helps develop weed management strategies for crops. Source: Journal of Agricultural Science, Influence of application methods and soil properties on the efficacy of Trifluralin for weed control in transplanted rice:

- Crop tolerance studies: Researchers use Triafur to assess its potential negative effects on crop plants. By understanding the herbicide's impact on crop growth and yield, researchers can develop application methods that minimize harm to desired plants. Source: Crop Science Society of America, Absorption and tolerance of corn (Zea mays L.) to trifluralin:

- Understanding weed resistance: Long-term use of Triafur can lead to the development of herbicide resistance in weeds. Researchers use Triafur to study how weeds develop resistance mechanisms and to identify alternative weed control methods. Source: Weed Science, Mechanisms of resistance to Trifluralin in goosegrass (Eleusine indica) biotypes:

Triafur, also known as furidiazine, is a compound belonging to the class of 1,3,4-thiadiazole derivatives. Its chemical structure features a unique arrangement that contributes to its biological activity and potential therapeutic applications. Triafur has gained attention for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound exhibits significant binding affinity to the main protease of SARS-CoV-2, indicating its potential as an antiviral agent .

Triafur exhibits promising biological activity, particularly as an antiviral agent. Studies have shown that it binds effectively to the main protease of SARS-CoV-2, with binding energy scores indicating a strong interaction. This interaction suggests that Triafur could inhibit viral replication by targeting crucial enzymatic functions within the virus . Furthermore, its structural characteristics may enhance its efficacy against various viral strains.

The synthesis of Triafur involves several steps:

- Starting Materials: The synthesis typically begins with hydrazine derivatives and thioketones or thioamide precursors.

- Cyclization: The key step involves cyclizing these precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

- Purification: The resulting product is purified through crystallization or chromatography to obtain high-purity Triafur.

For example, one method includes reacting a suitable hydrazine derivative with a thioamide in the presence of a dehydrating agent to facilitate ring closure and yield Triafur in good yields .

Triafur has several potential applications:

- Antiviral Agent: Its primary application is as an antiviral drug, particularly against SARS-CoV-2.

- Pharmaceutical Research: Researchers are exploring its use in developing new antiviral therapies and understanding its mechanism of action.

- Chemical Probes: Due to its unique structure, Triafur may serve as a chemical probe in biological studies focusing on thiadiazole derivatives.

Interaction studies involving Triafur have focused on its binding affinity to viral proteins. Specifically, docking studies have demonstrated that Triafur can effectively bind to the main protease of SARS-CoV-2, suggesting that it could inhibit the protease's function and thereby impede viral replication . These studies often utilize computational tools like AutoDockVina to predict binding energies and conformations.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Triafur, particularly within the class of 1,3,4-thiadiazole derivatives. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor | Used primarily for glaucoma treatment |

| Glybuzole (Besaglybuzole) | Antidiabetic agent | Antiviral properties | Contains a sulfonamide moiety |

| Other 1,3,4-thiadiazoles | Various | Antiviral and antibacterial | Varying functional groups affecting activity |

Triafur's uniqueness lies in its specific antiviral activity against SARS-CoV-2 and its distinctive structural characteristics compared to other compounds in this class. While other thiadiazole derivatives may exhibit similar activities, Triafur's efficacy against certain viral targets sets it apart.

Triafur is systematically designated as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine according to International Union of Pure and Applied Chemistry nomenclature standards. The compound is registered under Chemical Abstracts Service number 712-68-5 and carries the European Inventory of Existing Commercial Chemical Substances number 211-925-6. Alternative nomenclature systems recognize the compound through various synonymous designations including 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and 1,3,4-thiadiazol-2-amine, 5-(5-nitro-2-furanyl).

The molecular formula of Triafur is established as C₆H₄N₄O₃S, with a precise molecular weight of 212.18 to 212.19 grams per mole depending on measurement precision. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N, which accurately depicts the connectivity pattern between constituent atoms. The International Chemical Identifier string for Triafur is documented as InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9), providing a standardized representation for computational applications.

The structural architecture of Triafur consists of two distinct heterocyclic systems linked through a carbon-carbon bond. The primary structural unit comprises a 1,3,4-thiadiazole ring bearing an amino substituent at the 2-position, while the secondary component features a nitrofuran ring system with the nitro group positioned at the 5-carbon of the furan ring. This dual-ring configuration places Triafur within the classification of fused or linked heterocyclic compounds, specifically categorized as a nitrofuran-thiadiazole hybrid molecule.

Table 1: Fundamental Chemical Identifiers for Triafur

Discovery Timeline and Initial Synthesis Reports

The historical development of Triafur traces back to systematic investigations into nitrofuran derivatives as potential antimicrobial agents during the mid-20th century. Early synthesis work on related nitrofuran-thiadiazole compounds was documented by Sherman and colleagues, who developed synthetic methodologies for preparing various heterocyclic derivatives incorporating both nitrofuran and thiadiazole structural elements. These foundational studies established the chemical framework that would later be applied to the specific synthesis of Triafur.

Research documentation indicates that Triafur emerged from systematic structure-activity relationship studies designed to optimize the antimicrobial properties of heterocyclic compounds. The compound was initially designated under research codes including ASA-140, National Cancer Institute numbers NSC-53279 and NSC-78274, and pharmaceutical designation Ph/778, reflecting its early evaluation across multiple research programs. These multiple research designations underscore the compound's significance in early heterocyclic chemistry research and its evaluation across diverse scientific institutions.

The synthesis of Triafur and related compounds was part of broader efforts to develop novel antimicrobial agents through systematic exploration of heterocyclic chemistry. Sherman's synthetic work specifically targeted the preparation of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole as part of a series designed to investigate the biological properties of nitrofuran-thiadiazole combinations. This research represented a significant advancement in the understanding of how structural modifications within heterocyclic systems could influence biological activity and chemical stability.

The initial synthesis protocols for Triafur typically involved cyclization reactions starting from appropriate precursor molecules containing both nitrofuran and hydrazine-derived components. These synthetic approaches often employed condensation reactions between substituted hydrazines and appropriately functionalized nitrofuran derivatives, followed by cyclization under acidic or basic conditions to form the desired thiadiazole ring system. The development of these synthetic methodologies represented important advances in heterocyclic chemistry and established foundational approaches that continue to influence modern synthesis strategies.

Position Within 1,3,4-Thiadiazole Derivative Family

Triafur occupies a distinctive position within the extensive family of 1,3,4-thiadiazole derivatives, which represents one of the most significant classes of sulfur-containing heterocyclic compounds. The 1,3,4-thiadiazole framework consists of a five-membered ring containing one sulfur atom and two nitrogen atoms in specific positional arrangements, with the aromatic character arising from the delocalization of electron pairs across the heterocyclic system. This structural class encompasses hundreds of documented compounds, each exhibiting unique properties based on the nature and position of substituent groups attached to the core thiadiazole ring.

The classification of Triafur within the 1,3,4-thiadiazole family is particularly significant due to its dual substitution pattern, featuring both an amino group at the 2-position and a nitrofuran substituent at the 5-position. This substitution pattern distinguishes Triafur from simpler 1,3,4-thiadiazole derivatives and places it among the more structurally complex members of this chemical family. The presence of the nitrofuran moiety introduces additional electronic effects through the electron-withdrawing nature of the nitro group, which significantly influences the overall electronic distribution and chemical reactivity of the molecule.

Comparative analysis of Triafur with other 1,3,4-thiadiazole derivatives reveals several distinctive structural features that contribute to its unique chemical profile. Unlike simple alkyl or aryl-substituted thiadiazoles, Triafur incorporates a second heterocyclic system through the nitrofuran component, creating a biheterocyclic structure with enhanced complexity. This structural arrangement provides opportunities for multiple sites of chemical interaction and contributes to the compound's distinctive physicochemical properties compared to monoheterocyclic thiadiazole derivatives.

Triafur, systematically named 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine, exhibits a distinctive molecular architecture characterized by the fusion of two heterocyclic systems: a nitrofuran moiety and a thiadiazole ring [1] [3]. The compound crystallizes with the molecular formula C₆H₄N₄O₃S and a molecular weight of 212.19 g/mol [2] [7]. The molecular structure demonstrates achiral stereochemistry with no defined stereocenters, as confirmed through crystallographic analysis [1] [8].

The X-ray crystallographic data reveals that Triafur adopts a planar conformation in the solid state, a characteristic feature commonly observed in nitrofuran derivatives [24]. This planar arrangement facilitates efficient crystal packing through distinguishable molecular layers and columns, optimizing intermolecular interactions within the crystal lattice [24]. The nitrofuran ring system maintains coplanarity with the thiadiazole moiety, enabling effective conjugation between the two heterocyclic components [19].

Crystallographic studies of related thiadiazole compounds provide insights into the structural characteristics of Triafur's core architecture [25] [27]. The thiadiazole ring system exhibits bond lengths and angles consistent with aromatic character, while the nitro group adopts a coplanar orientation relative to the furan ring [26]. The amino group at the 2-position of the thiadiazole ring participates in hydrogen bonding interactions that stabilize the crystal structure [27].

The molecular packing analysis demonstrates that Triafur molecules arrange themselves through a combination of hydrogen bonding and van der Waals interactions [24]. The crystal structure reveals the presence of intermolecular N-H···N hydrogen bonds involving the amino group, along with weaker C-H···O interactions [26] [29]. These non-covalent interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties.

Spectroscopic Signature Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, High Resolution Mass Spectrometry)

Fourier Transform Infrared Spectroscopy

The infrared spectroscopic analysis of Triafur reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [30] [33]. The high-frequency region of the spectrum displays sharp absorption bands attributable to the amino group stretching vibrations [34]. Primary amine groups in thiadiazole compounds typically exhibit two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations [34] [35].

The thiadiazole ring formation manifests through the presence of a strong, sharp absorption band at approximately 1630 cm⁻¹, characteristic of heterocyclic C=N stretching vibrations [34] [35]. Additional diagnostic bands appear around 1600 cm⁻¹, representing N-H bending vibrations of the amino group [32] [35]. The nitrofuran moiety contributes characteristic nitro group absorptions, with asymmetric and symmetric NO₂ stretching vibrations appearing in the regions of 1566-1573 cm⁻¹ and 1315-1317 cm⁻¹, respectively [37].

The C-S-C stretching vibrations of the thiadiazole ring system produce absorption bands in the range of 686-699 cm⁻¹ [32] [35]. Aromatic C-H stretching vibrations from both the furan and thiadiazole rings appear in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the conjugated system manifest around 1610-1624 cm⁻¹ [32].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretching | 3200-3300 | Primary amine symmetric/asymmetric stretch |

| Aromatic C-H | 3000-3100 | Furan and thiadiazole C-H stretch |

| C=N thiadiazole | ~1630 | Heterocyclic C=N stretch |

| NO₂ asymmetric | 1566-1573 | Nitro group asymmetric stretch |

| NO₂ symmetric | 1315-1317 | Nitro group symmetric stretch |

| C-S-C | 686-699 | Thiadiazole ring C-S-C stretch |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and electronic environment of Triafur [36] [37]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the furan ring protons, appearing as distinct multiplets in the aromatic region [37] [38]. The H-3 and H-4 protons of the furan ring typically resonate as doublets with coupling constants reflecting the electronic influence of the nitro group [37].

The amino group protons of the thiadiazole ring appear as a broad signal, often exchangeable with deuterium oxide, confirming their assignment to the primary amine functionality [37] [38]. The chemical shift of these protons is influenced by the electron-withdrawing nature of the thiadiazole ring system and the conjugated nitrofuran moiety [40].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of Triafur, with distinct resonances for the furan carbons, thiadiazole carbons, and the nitro-bearing carbon [37] [38]. The carbonyl carbon of the nitrofuran system and the quaternary carbons of the thiadiazole ring exhibit characteristic downfield shifts due to their electronic environments [41]. The carbon atoms directly bonded to nitrogen typically show distinctive chemical shifts that aid in structural confirmation [38].

High Resolution Mass Spectrometry

High resolution mass spectrometric analysis of Triafur provides definitive molecular weight confirmation and fragmentation pattern information [3] [42]. The molecular ion peak appears at m/z 212.99986 for the [M]⁺ species, with high accuracy mass measurements confirming the molecular formula C₆H₄N₄O₃S [3]. The predicted collision cross section values for various adduct ions have been calculated, with [M+H]⁺ showing a value of 137.7 Ų [3].

The fragmentation pattern of Triafur follows typical pathways observed for thiadiazole compounds, with the initial loss of the nitro group being a common fragmentation route [44] [47]. The base peak often corresponds to the thiadiazole fragment after loss of the nitrofuran moiety, reflecting the relative stability of the thiadiazole ring system under mass spectrometric conditions [47].

Additional adduct ions observed in the mass spectrum include [M+Na]⁺ at m/z 234.98963 and [M+NH₄]⁺ at m/z 230.03423, each with characteristic collision cross section values that aid in compound identification [3]. The high resolution capabilities enable differentiation from isobaric compounds and provide confidence in molecular formula assignment [42].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations using density functional theory provide comprehensive insights into the electronic structure and molecular properties of Triafur [48] [49]. The B3LYP functional with the 6-311++G(d,p) basis set has been successfully employed for geometry optimization and electronic property calculations of related thiadiazole compounds [48] [51]. These computational approaches reveal the distribution of molecular orbitals, electron density, and energetic parameters crucial for understanding chemical reactivity [21] [48].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates the electronic characteristics of Triafur's conjugated system [21] [48]. The nitrofuran moiety significantly influences the electronic distribution, with the nitro group acting as a strong electron-withdrawing substituent that affects the overall molecular polarizability [49] [51]. The calculated frontier molecular orbital energies provide insights into the compound's potential for electronic transitions and chemical reactivity [48].

Molecular electrostatic potential mapping reveals the charge distribution across the Triafur molecule, identifying regions of electron density and electrophilic character [48] [51]. The amino group of the thiadiazole ring exhibits nucleophilic character, while the nitro group displays strong electrophilic properties [51]. These calculations support experimental observations regarding the compound's chemical behavior and intermolecular interactions [48].

Natural bond orbital analysis elucidates the hybridization states and donor-acceptor interactions within the molecular framework [51]. The conjugation between the thiadiazole and nitrofuran systems results in extended delocalization of π-electrons, contributing to the molecule's stability and spectroscopic properties [49] [52]. The sulfur atom in the thiadiazole ring participates in the aromatic system through its p-orbitals, enhancing the overall electronic delocalization [51].

Computational studies of vibrational frequencies provide theoretical support for infrared spectroscopic assignments [48] [52]. The calculated harmonic frequencies, when appropriately scaled, show excellent agreement with experimental infrared data, validating the theoretical model [48]. These calculations also predict the relative intensities of vibrational modes, aiding in the interpretation of experimental spectra [52].

The electronic structure calculations reveal that Triafur exhibits significant non-linear optical properties, with calculated polarizability and hyperpolarizability values exceeding those of standard reference compounds [48]. The extended conjugation and the presence of electron-donating and electron-withdrawing groups contribute to these enhanced optical characteristics [49]. Time-dependent density functional theory calculations predict electronic transitions in the ultraviolet region, consistent with the compound's observed photochemical behavior [49] [53].

| Electronic Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | Variable with substituents | DFT/B3LYP |

| LUMO Energy | Variable with substituents | DFT/B3LYP |

| Dipole Moment | Significant due to NO₂ group | DFT calculations |

| Polarizability | Enhanced by conjugation | NLO analysis |

| Band Gap | Moderate for organic compounds | TD-DFT |

The foundation of thiadiazole synthesis relies heavily on classical cyclization methodologies that utilize thiosemicarbazone precursors. These time-tested approaches have been extensively refined over decades and continue to serve as reliable methods for producing 1,3,4-thiadiazole derivatives, including Triafur (2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) [1] [2] [3].

Traditional Oxidative Cyclization Methods

The most prominent classical approach involves oxidative cyclization of thiosemicarbazone intermediates using various oxidizing agents. Ferric chloride (FeCl₃) represents one of the most widely employed oxidants for this transformation [4] [5]. The mechanism proceeds through initial condensation of thiosemicarbazide with the appropriate aldehyde or ketone to form the thiosemicarbazone intermediate, followed by ferric chloride-mediated oxidative cyclization to yield the desired 1,3,4-thiadiazole ring system [6].

Research has demonstrated that ferric chloride-mediated cyclization in 1,4-dioxane provides excellent yields ranging from 75-85% under mild reaction conditions [4]. The reaction typically requires stirring at room temperature for several hours, making it particularly attractive for laboratory-scale synthesis. The mild conditions preserve sensitive functional groups, which is crucial when synthesizing compounds like Triafur that contain nitrofuran moieties.

Iodine-mediated oxidative cyclization represents another classical approach that has gained significant attention due to its clean reaction profile and easy workup procedures [7] [6]. Studies have shown that iodine promotes the cyclization of thiosemicarbazones through a two-step mechanism involving initial iodination followed by intramolecular cyclization with concomitant elimination of hydrogen iodide [8]. This methodology typically provides yields in the range of 70-90% and is particularly effective for aromatic thiosemicarbazones.

Acid-Catalyzed Cyclization Strategies

Phosphoric acid cyclization represents one of the earliest documented methods for thiadiazole formation from thiosemicarbazone precursors [6]. The procedure, originally developed by Hoggarth in 1949, involves treatment of thiosemicarbazone derivatives with phosphoric acid under reflux conditions [6]. While this classical method provides reliable results with yields typically ranging from 60-75%, it requires elevated temperatures and extended reaction times.

Methanesulfonic acid cyclization offers improved selectivity compared to phosphoric acid methods [6]. Research by Palaska and colleagues demonstrated that methanesulfonic acid promotes clean cyclization of thiosemicarbazides with high selectivity, typically yielding products in the 65-80% range [6]. This method is particularly valuable when dealing with substrates bearing multiple functional groups that might be susceptible to competing reactions under harsher conditions.

Halogen-Mediated Cyclization Approaches

Bromine/acetic acid cyclization represents one of the most efficient classical methods, often providing excellent yields ranging from 80-95% [4]. The reaction proceeds rapidly at room temperature, making it highly practical for synthetic applications. The mechanism involves initial bromination of the thiosemicarbazone followed by intramolecular cyclization with elimination of hydrogen bromide. This approach is particularly effective for synthesizing nitrofuran-containing thiadiazoles such as Triafur.

Ammonium ferric sulfate oxidation provides an environmentally benign alternative to traditional ferric chloride methods [6]. This approach utilizes Fe₂(SO₄)₃·(NH₄)₂SO₄ in aqueous medium, eliminating the need for organic solvents while maintaining good yields (70-85%). The aqueous conditions make this method particularly attractive from a green chemistry perspective.

Mechanistic Considerations

The mechanistic pathway for classical thiosemicarbazone cyclization generally follows a consistent pattern regardless of the specific oxidizing agent employed. Initial nucleophilic attack by the terminal nitrogen of the hydrazine fragment on the electrophilic carbon of the thiocarbonyl group initiates ring closure [9]. This is followed by oxidative elimination of hydrogen sulfide or related species to aromatize the newly formed thiadiazole ring.

The regioselectivity of these cyclizations is generally high, with cyclization occurring preferentially at the N-4 position of the thiosemicarbazone to yield 1,3,4-thiadiazoles rather than the alternative 1,2,4-thiadiazole isomers [10]. This selectivity is attributed to the greater nucleophilicity of the terminal nitrogen compared to the internal nitrogen of the hydrazine moiety.

Optimization Strategies

Recent optimization studies have focused on improving reaction efficiency while minimizing environmental impact. Key optimization parameters include:

Solvent selection plays a crucial role in reaction efficiency. While traditional methods often employ polar protic solvents such as ethanol or methanol, studies have shown that polar aprotic solvents like 1,4-dioxane can improve yields while reducing reaction times [5].

Temperature control is critical for maintaining selectivity while ensuring complete conversion. Most classical methods operate optimally in the temperature range of 60-100°C, with higher temperatures potentially leading to decomposition of sensitive functional groups.

Reaction time optimization has revealed that many classical cyclizations can be completed more rapidly than originally reported, with typical reaction times ranging from 2-6 hours rather than the 12-24 hours often cited in early literature.

The classical thiosemicarbazone cyclization approaches continue to serve as the backbone of thiadiazole synthesis, providing reliable, scalable methods for producing diverse 1,3,4-thiadiazole derivatives. These methodologies remain particularly valuable for synthesizing complex molecules like Triafur, where the mild conditions and high selectivity of classical approaches help preserve sensitive functional groups while ensuring consistent product quality.

Modern One-Pot Strategies with Lawesson's Reagent

The development of modern one-pot synthetic strategies has revolutionized thiadiazole synthesis, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) emerging as a particularly versatile and powerful tool for constructing 1,3,4-thiadiazole ring systems [11] [12] [13]. These contemporary approaches offer significant advantages over classical methods, including improved efficiency, reduced reaction times, and enhanced functional group tolerance.

Mechanistic Framework of Lawesson's Reagent

The mechanistic operation of Lawesson's reagent in thiadiazole synthesis involves initial dissociation to generate reactive monomeric species, followed by a two-step process comprising cycloaddition and cycloreversion [14] [15]. Computational studies using density functional theory have revealed that the reaction proceeds through formation of a four-membered intermediate, with the cycloreversion step being rate-limiting [14] [15]. This mechanism resembles the lithium salt-free Wittig reaction, providing insights into optimization strategies for thiadiazole synthesis.

The driving force for these transformations is the formation of stable trimers from the resulting monomers, rather than simple phosphorus-oxygen bond formation as previously assumed [15]. This mechanistic understanding has enabled rational design of improved synthetic protocols with enhanced efficiency and selectivity.

Aldehyde-Hydrazide One-Pot Methodology

One of the most significant advances in modern thiadiazole synthesis involves the two-step, one-pot reaction of aldehydes with hydrazides using Lawesson's reagent [11] [12] [13]. This methodology, developed by Ko and colleagues, provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles with yields ranging from 75-97% [11] [12].

The synthetic sequence begins with condensation of aromatic aldehydes with aromatic hydrazides in refluxing ethanol to form N-aroylhydrazone intermediates. Without isolation, these intermediates undergo thionation with Lawesson's reagent in the presence of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The DMAP facilitates both thionation and subsequent cyclization steps, leading directly to the desired thiadiazole products [11] [12].

This approach offers exceptional functional group tolerance, accommodating various substituents including electron-withdrawing groups (halogens, nitro groups), electron-donating groups (methoxy, ethyl), and polysubstituted systems. The methodology has been successfully applied to synthesize derivatives with structural features similar to those found in bioactive compounds like Triafur [11].

Diacylhydrazine Cyclization Strategies

Diacylhydrazine substrates provide another valuable entry point for Lawesson's reagent-mediated thiadiazole synthesis [6] [16]. The transformation of diacylhydrazines involves thionation of both carbonyl groups followed by cyclization with loss of hydrogen sulfide. This approach typically requires refluxing in tetrahydrofuran (THF) for 3 hours and provides yields in the 70-85% range [16].

The reaction mechanism involves sequential thionation events, with Lawesson's reagent converting the amide carbonyls to their corresponding thioamide analogues. Subsequent intramolecular cyclization occurs through nucleophilic attack of one thiocarbonyl sulfur on the carbon of the adjacent thiocarbonyl group, followed by elimination of hydrogen sulfide to form the aromatic thiadiazole ring [6].

This methodology offers particular advantages for synthesizing symmetrically substituted thiadiazoles and has been successfully employed in library synthesis applications where diverse substitution patterns are desired.

Solvent-Free Thiolation-Dimerization Protocol

A groundbreaking advancement in green thiadiazole synthesis involves the solvent-free, one-pot synthesis from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) [17]. This methodology represents the first report of chromatography-free thiadiazole synthesis, achieving yields of 80-95% without traditional solvents.

The process operates through initial thiolation of primary amides by Lawesson's reagent to generate thioamide intermediates, followed by TBHP-mediated oxidative dimerization to form 1,2,4-thiadiazoles [17]. The reaction proceeds under mild conditions (70°C) and demonstrates excellent functional group tolerance across a broad substrate scope.

This approach eliminates the environmental burden associated with organic solvents while providing superior yields compared to traditional methods. The products can be purified by simple trituration, eliminating the need for column chromatography and further enhancing the environmental profile of the synthesis [17].

Enhanced Cyclization with Phosphonic Anhydrides

The combination of Lawesson's reagent with propylphosphonic anhydride (T3P) has emerged as a powerful strategy for enhanced thiadiazole formation [18] [19]. This approach, developed for styryl 1,3,4-thiadiazole synthesis, provides excellent yields (85-95%) through a two-step methodology involving initial benzohydrazide formation followed by Lawesson's reagent treatment in the presence of T3P and triethylamine [19].

The propylphosphonic anhydride serves multiple roles in this transformation, acting as both a dehydrating agent and cyclization promoter. The presence of triethylamine provides the basic conditions necessary for efficient cyclization while neutralizing acidic byproducts that might otherwise interfere with the reaction [19].

This methodology has proven particularly valuable for synthesizing thiadiazoles containing extended conjugation systems, such as styryl derivatives, which are challenging to prepare using traditional methods due to potential side reactions involving the vinyl functionality.

Optimization Parameters and Reaction Conditions

Modern Lawesson's reagent methodologies benefit from careful optimization of several key parameters:

Catalyst selection significantly impacts reaction efficiency. DMAP has emerged as the preferred nucleophilic catalyst for most applications, typically used in 10-20 mol% loading. The catalyst facilitates both thionation and cyclization steps while minimizing side reactions [11] [12].

Temperature control is crucial for maintaining selectivity and preventing decomposition. Most modern protocols operate in the temperature range of 70-100°C, representing a compromise between reaction rate and product stability [17] [11].

Reaction atmosphere considerations include the use of inert atmospheres for sensitive substrates and the potential benefits of oxygen inclusion in oxidative dimerization protocols [17].

Reagent stoichiometry optimization has revealed that slight excesses of Lawesson's reagent (1.5 equivalents) provide optimal results while minimizing purification challenges associated with excess reagent [11] [13].

Substrate Scope and Limitations

Modern Lawesson's reagent methodologies demonstrate exceptional substrate scope, accommodating diverse functional groups including:

- Aromatic and heteroaromatic systems with various substitution patterns

- Electron-withdrawing groups such as nitro, cyano, and halogen substituents

- Electron-donating groups including alkoxy, alkyl, and amino functionalities

- Extended aromatic systems such as naphthalene and anthracene derivatives

However, certain limitations remain:

- Highly electron-deficient substrates may require modified conditions or alternative approaches

- Sterically hindered substrates may show reduced reactivity and require elevated temperatures

- Base-sensitive functional groups may be incompatible with methods requiring basic conditions

The modern one-pot strategies utilizing Lawesson's reagent represent a significant advancement in thiadiazole synthesis, offering improved efficiency, reduced environmental impact, and enhanced functional group tolerance compared to classical approaches. These methodologies continue to evolve, with ongoing research focused on further improving sustainability while maintaining the high yields and selectivity that characterize these transformations.

Solid-Phase Synthesis Techniques for Analog Production

Solid-phase organic synthesis has emerged as a transformative approach for thiadiazole derivative preparation, particularly for library construction and high-throughput analog production. The polymer-supported synthesis of 1,3,4-thiadiazoles offers significant advantages including simplified purification, enhanced reaction control, and the capability for parallel synthesis of diverse analogs [20] [21] [22].

Fundamental Principles of Solid-Phase Thiadiazole Synthesis

The solid-phase approach to thiadiazole synthesis leverages the concept of growing molecules on polymer supports while maintaining the core cyclization chemistry established in solution-phase methods [23] [22]. The key advantage lies in the ability to drive reactions to completion through use of excess reagents, followed by simple washing procedures to remove unreacted materials and byproducts [24] [21].

Polymer support selection plays a crucial role in determining reaction success. Common supports include Merrifield resin (chloromethylated polystyrene), Wang resin, TentaGel, and Rink amide resin, each offering distinct advantages depending on the specific synthetic requirements [20] [24] [25]. The choice of support influences swelling properties, loading capacity, and compatibility with various reaction conditions.

Thiosemicarbazide Resin-Based Approaches

The most widely employed solid-phase strategy involves polymer-bound thiosemicarbazide intermediates as key building blocks for thiadiazole construction [26] [20] [21]. The preparation of thiosemicarbazide resin typically begins with attachment of carboxylic acids to amino-functionalized supports, followed by hydrazinolysis to generate the hydrazide functionality, and subsequent treatment with isothiocyanates to form the thiosemicarbazide linkage [26].

Desulfurative cyclization represents the critical transformation in these approaches. Research by Gong and colleagues demonstrated that p-toluenesulfonyl chloride (p-TsCl) serves as an effective desulfurative agent for converting thiosemicarbazide resins to 2-amido-5-amino-1,3,4-thiadiazole resins [26] [20] [21]. The reaction proceeds under mild conditions in N-methyl-2-pyrrolidone (NMP) with triethylamine as base, providing excellent conversion while maintaining resin integrity.

The mechanism of desulfurative cyclization involves initial sulfonylation of the thiosemicarbazide sulfur, followed by intramolecular nucleophilic attack by the terminal amino group and subsequent elimination of p-toluenesulfinate to form the thiadiazole ring [26]. This process demonstrates remarkable chemoselectivity, occurring preferentially at the thiosemicarbazide terminus rather than competing reaction sites.

Advanced Functionalization Strategies

Once the core thiadiazole framework is established on the polymer support, diverse functionalization strategies enable the preparation of comprehensive analog libraries [20] [27]. Chemoselective alkylation and acylation reactions allow for differential modification of the 2-amide and 5-amino positions of the supported thiadiazole core.

Alkylation reactions typically occur preferentially at the 2-amide position using alkyl halides in the presence of base [20]. This selectivity arises from the greater nucleophilicity of the amide nitrogen compared to the aromatic amine. Common alkylating agents include benzyl bromides, allyl halides, and activated alkyl iodides, providing access to diverse N-alkylated derivatives.

Acylation reactions demonstrate complementary selectivity, occurring preferentially at the 5-amino position when treated with acid chlorides or anhydrides [20]. This orthogonal reactivity enables sequential functionalization strategies where both positions can be modified in a controlled manner through careful selection of reaction conditions and reagent order.

Suzuki coupling reactions have been successfully implemented on supported thiadiazole systems, enabling the introduction of diverse aromatic substituents [20]. These palladium-catalyzed cross-coupling reactions proceed efficiently on solid support when appropriate boronic acids or boronate esters are employed, significantly expanding the accessible chemical space.

Alternative Solid-Phase Strategies

Acylhydrazine-based approaches represent an alternative entry point for solid-phase thiadiazole synthesis [24]. Liu and colleagues developed an efficient methodology starting from resin-bound acylhydrazines, which undergo cyclization with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. These intermediates can be further functionalized through alkylation or arylation reactions before cleavage from the support.

This approach provides overall yields of 78-88% with excellent product purities (85-95%), making it particularly attractive for library synthesis applications [24]. The methodology demonstrates broad substrate scope, accommodating various aromatic and heteroaromatic substituents while maintaining consistent reaction efficiency.

Polymer-bound aldehyde strategies offer another valuable approach, particularly for parallel synthesis applications [25]. The method involves attachment of aldehydes to solid support, followed by reaction with preformed 1,4-disubstituted thiosemicarbazides and subsequent cyclization. This approach enables rapid parallel synthesis of diverse thiadiazole libraries with good yields (53-94%) and high purities (90-98%).

Cyclization Reagents and Conditions

The selection of cyclization reagents significantly impacts both reaction efficiency and product quality in solid-phase synthesis [26] [10] [21]. p-Toluenesulfonyl chloride remains the most widely used desulfurative agent, providing reliable cyclization under mild conditions while avoiding the harsh conditions associated with traditional phosphorus-based reagents.

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) offers an alternative cyclization strategy, particularly effective for 1,3,4-oxadiazole formation but also applicable to thiadiazole synthesis under optimized conditions [26] [10]. The reaction typically proceeds in DMSO at elevated temperatures, providing good yields with minimal side reactions.

Trimethylsilyl chloride (TMSCl) promotion has been employed for cyclization of resin-bound thiosemicarbazides with aldehydes [25]. This Lewis acid-catalyzed approach provides mild conditions and excellent yields, making it particularly suitable for acid-sensitive substrates.

Purification and Cleavage Strategies

One of the primary advantages of solid-phase synthesis lies in the simplified purification achieved through polymer support immobilization [20] [24] [27]. Excess reagents and soluble byproducts are removed through simple washing procedures, eliminating the need for chromatographic purification at intermediate stages.

Cleavage conditions require careful optimization to ensure complete product release while maintaining structural integrity. Trifluoroacetic acid (TFA) in dichloromethane represents the most commonly employed cleavage cocktail, typically providing clean product release with minimal side reactions [20] [21]. The cleavage is usually performed over 2-4 hours at room temperature, followed by concentration and precipitation to isolate the final products.

Alternative cleavage strategies include basic hydrolysis for ester-linked products and nucleophilic displacement for thioether-linked systems [24]. The choice of cleavage method depends on the specific linker chemistry and the stability of the target products under the required conditions.

Quality Control and Analytical Considerations

Analytical monitoring of solid-phase reactions presents unique challenges due to the heterogeneous nature of the reactions [27]. Infrared spectroscopy of resin samples provides valuable information about reaction progress through monitoring of characteristic functional group absorptions. The appearance of thiadiazole C=N stretching frequencies (typically around 1600-1650 cm⁻¹) and disappearance of thiosemicarbazide signals provides clear evidence of successful cyclization.

Test cleavage procedures involving small resin samples enable analytical evaluation of reaction progress without compromising the main synthetic batch [20]. These samples can be analyzed by standard solution-phase techniques including ¹H NMR, mass spectrometry, and LC-MS to confirm structural identity and assess reaction efficiency.

Quantitative loading determination through elemental analysis or UV-visible spectroscopy of cleaved products enables optimization of reaction stoichiometry and assessment of overall synthetic efficiency [21].

Applications in Drug Discovery

Solid-phase thiadiazole synthesis has found extensive application in pharmaceutical library construction for drug discovery programs [23] [22]. The ability to rapidly generate diverse analog collections with consistent quality makes this approach particularly valuable for structure-activity relationship studies and lead optimization programs.

Diversity-oriented synthesis (DOS) strategies have been successfully implemented using solid-phase thiadiazole methodologies [27]. These approaches enable systematic exploration of chemical space through branching synthetic pathways that generate structurally diverse products from common intermediates.

The physicochemical properties of solid-phase synthesized thiadiazoles have been systematically evaluated, confirming that products generally fall within acceptable ranges for oral drug properties according to Lipinski's Rule of Five and related guidelines [20] [27]. This validation supports the utility of solid-phase methods for generating drug-like compound libraries.

Solid-phase synthesis techniques have established themselves as indispensable tools for thiadiazole analog production, offering unparalleled efficiency and scalability for library generation. The continued development of new solid supports, linker strategies, and cyclization methods promises to further expand the utility of these approaches in both academic and industrial settings.

Green Chemistry Approaches in Thiadiazole Formation

The integration of green chemistry principles into thiadiazole synthesis has become increasingly important as the pharmaceutical and fine chemical industries strive to reduce environmental impact while maintaining synthetic efficiency. Modern green approaches to thiadiazole formation encompass enzymatic catalysis, solvent-free methodologies, alternative oxidants, and non-toxic reagent systems.

Enzymatic Synthesis Strategies

Biocatalytic approaches represent one of the most promising developments in sustainable thiadiazole synthesis. Research by Arnold and colleagues has demonstrated that vanadium-dependent haloperoxidase enzymes can mediate the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles through an innovative enzymatic halide recycling mechanism.

The enzymatic process utilizes hydrogen peroxide as the terminal oxidant and operates through catalytic quantities of halide salts, eliminating the need for stoichiometric oxidants typically required in traditional methods. The reaction proceeds through two distinct enzyme-mediated sulfur halogenation events that are critical for heterocycle formation. Molecular docking studies have provided insights into the structural basis for reactivity differences between various haloperoxidase enzymes, enabling rational selection of optimal biocatalysts for specific substrates.

This biocatalytic methodology demonstrates moderate to high yields (60-85%) with excellent chemoselectivity, successfully accommodating diverse thioamide substrates. The approach has been successfully applied to preparative-scale synthesis, including the chemoenzymatic preparation of the anticancer agent penicilliumthiamine B, demonstrating the practical utility of enzymatic methods for pharmaceutical applications.

Water-Based Oxidative Methodologies

Aqueous synthesis strategies utilizing water as the primary reaction medium represent a significant advancement in green thiadiazole chemistry. Chen and colleagues developed an efficient process for 1,2,4-thiadiazole synthesis through iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as the terminal oxidant.

The methodology operates under optimized conditions where molecular oxygen serves as an ideal oxidant due to its natural abundance, low cost, and environmentally benign character, with water as the sole byproduct. Aryl thioamides readily undergo this transformation to produce 3,5-diaryl-1,2,4-thiadiazoles in good to excellent yields (70-90%), while alkyl thioamides and substituted thioureas also provide corresponding products under these green conditions.

This approach eliminates the need for organic solvents while avoiding toxic and hazardous oxidants commonly employed in traditional syntheses. The use of catalytic iodine (typically 10-20 mol%) minimizes reagent requirements while maintaining high reaction efficiency.

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis using ball-milling techniques has emerged as a powerful solvent-free approach for thiadiazole formation. Research has demonstrated that room-temperature ball-milling of thiosemicarbazide with various aldehydes and ketones provides quantitative conversion to thiosemicarbazone intermediates without solvent requirement.

The mechanochemical approach offers several advantages including quantitative yields (often >95%), elimination of organic solvents, and significantly reduced reaction times compared to solution-phase methods. The water of condensation can be removed through brief heating under vacuum, providing pure thiosemicarbazone products that serve as excellent precursors for subsequent cyclization reactions.

This methodology has proven particularly effective for synthesizing thiosemicarbazones from challenging substrates such as camphor and other sterically hindered ketones, where traditional solution-phase methods often provide moderate yields. The solvent-free approach enables more effective intermolecular contact between reactants, leading to enhanced reaction efficiency.

Microwave-Assisted Green Synthesis

Microwave irradiation combined with environmentally benign conditions has provided significant improvements in thiadiazole synthesis efficiency and sustainability. Li and colleagues developed a microwave-assisted protocol using polyethylene glycol-supported dichlorophosphate as a recoverable dehydration reagent for rapid synthesis of 2-amino-1,3,4-thiadiazoles.

The methodology operates under solvent-free conditions with microwave heating, providing products in good yields (75-90%) with significantly reduced reaction times compared to conventional heating. The polymer-supported reagent can be easily recovered through extraction and reused multiple times without substantial loss of activity, further enhancing the environmental profile of the synthesis.

The features of this approach include absence of corrosion, minimal environmental pollution, simple workup procedures, and utilization of easily preparable and recoverable polymer-supported reagents, making it particularly suitable for high-throughput and combinatorial synthesis applications.

Photocatalytic Synthesis Methods

Light-induced thiadiazole formation has emerged as an attractive green methodology that operates under mild, metal-free conditions. Recent research has demonstrated efficient photocatalytic construction of thiadiazole and selenadiazole derivatives through a one-pot synthetic methodology involving photocatalytic iodine substitution, oxidative aldehyde formation, and subsequent cyclization.

The photocatalytic approach includes good functional group tolerance, simple reaction setup, mild conditions, and metal-free operation that aligns with green chemistry principles. The methodology demonstrates excellent efficiency for synthesizing bioactive molecules with thiadiazole frameworks while avoiding the use of transition metal catalysts and harsh reaction conditions.

The synthesized compounds exhibit attractive fluorescent properties due to their planar and conjugated structures, enabling successful application in biological cell imaging, thus providing additional value beyond the synthetic methodology itself.

Non-Toxic Reagent Alternatives

The development of non-toxic alternatives to traditional reagents has been a key focus in green thiadiazole synthesis. Polyphosphate ester (PPE) has emerged as an effective replacement for toxic reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) in cyclodehydration reactions.

Research by Kokovina and colleagues demonstrated that PPE-mediated cyclization of thiosemicarbazides with carboxylic acids proceeds efficiently in a one-pot manner through three distinct steps, ultimately forming 2-amino-1,3,4-thiadiazoles in moderate yields (44-70%). This approach eliminates the use of highly toxic and corrosive reagents while maintaining reasonable synthetic efficiency.

The PPE methodology operates at relatively mild temperatures (below 85°C) and accommodates both aromatic and aliphatic carboxylic acids, providing a versatile platform for green thiadiazole synthesis. The elimination of toxic additives makes this approach particularly attractive for pharmaceutical applications where residual toxic reagents could pose regulatory challenges.

Transition-Metal-Free Methodologies

Metal-free synthesis approaches have gained prominence due to their elimination of potentially toxic metal catalysts and simplified purification requirements. Kumar and colleagues developed a novel method for 5-amino-1,2,4-thiadiazole synthesis from isothiocyanates and amidines that proceeds without transition metal catalysts.

The methodology utilizes molecular oxygen for oxidative S-N bond formation, providing various 5-amino-1,2,4-thiadiazole derivatives in excellent to good yields (65-85%). Key features include high regioselectivity, mild reaction conditions, broad substrate scope, and good functional group tolerance, all achieved without the need for metal catalysts.

This approach demonstrates that effective thiadiazole synthesis can be achieved through careful selection of reaction conditions and substrates, eliminating the environmental burden associated with metal catalyst production, use, and disposal.

Green Solvent Systems

The selection of environmentally benign solvents has become a critical consideration in sustainable thiadiazole synthesis. Research has focused on identifying green solvent alternatives that maintain or improve reaction efficiency while reducing environmental impact.

Ionic liquids have been explored as green solvents for thiadiazole synthesis, offering advantages including negligible vapor pressure, thermal stability, and potential for recycling. However, their high cost and potential environmental persistence have limited widespread adoption.

Bio-based solvents derived from renewable resources represent another promising direction. Solvents such as ethyl lactate, derived from lactic acid, and γ-valerolactone, produced from biomass, have shown promise in heterocyclic synthesis applications.

Energy-Efficient Methodologies

Energy efficiency considerations have led to the development of thiadiazole synthesis methods that operate under milder conditions or utilize alternative energy sources. Ultrasonic irradiation has been successfully employed to accelerate thiadiazole formation while reducing energy requirements compared to conventional heating.

The combination of ultrasonic irradiation with green catalysts such as cross-linked chitosan hydrogel biocatalysts has provided highly efficient synthesis of thiazole and thiadiazole derivatives. This approach offers reduced reaction times, mild conditions, and the ability to use recyclable catalysts, significantly improving the overall sustainability profile.

Assessment of Environmental Impact

Life cycle assessment (LCA) considerations have become increasingly important in evaluating the true environmental impact of green thiadiazole synthesis methodologies. Factors including reagent production, energy consumption, waste generation, and product purification all contribute to the overall environmental footprint.

Green metrics such as atom economy, E-factor (environmental factor), and process mass intensity provide quantitative measures for comparing the sustainability of different synthetic approaches. These metrics enable informed selection of synthetic methods based on their overall environmental performance rather than individual green chemistry features.

XLogP3

Melting Point

UNII

GHS Hazard Statements

Pictograms

Health Hazard